molecular formula C20H16FN3OS B2490973 N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-22-8

N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No. B2490973
CAS RN: 897463-22-8
M. Wt: 365.43
InChI Key: HJWFNDZHIAYQAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide and related compounds involves complex chemical reactions, often aiming at introducing specific functional groups that can influence the molecule's biological activity. For instance, derivatives of imidazo[1,2-a]pyridine, including similar compounds, have been synthesized through coupling reactions involving various substrates and conditions designed to obtain the desired imidazo[2,1-b]thiazole scaffold with specific substituents (Chen et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like 1H NMR, 13C NMR, FT-IR, and single-crystal X-ray diffraction studies. These methods provide insights into the compound's molecular geometry, bonding patterns, and overall structure, which are crucial for understanding its reactivity and interactions with biological targets (Chen et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide derivatives can include nucleophilic substitutions, electrophilic additions, and more, depending on the functional groups present. The chemical properties of these compounds, such as reactivity, stability, and solubility, are influenced by their molecular structure and the nature of their substituents.

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, are determined by the molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its formulation in potential applications.

Chemical Properties Analysis

The chemical properties, including acidity (pKa), reactivity towards other chemical entities, and stability under various conditions, are critical for understanding how these compounds can be utilized in chemical reactions and in potential therapeutic applications. For example, the acidity constants of similar acetamide derivatives have been determined through spectroscopic studies, indicating the compounds' behavior in biological systems (Duran & Canbaz, 2013).

Scientific Research Applications

Therapeutic Versatility of Imidazo[2,1-b]-thiazoles

Imidazo[2,1-b]thiazoles, including N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide, have been identified as a promising and versatile moiety in medicinal chemistry. These compounds have been investigated for their diverse pharmacological activities, contributing significantly to the development of new derivatives that exhibit a wide range of therapeutic agents. This versatile heterocycle is integral to numerous therapeutic agents, inspiring medicinal chemists towards the design of compounds based on imidazo[2,1-b]thiazoles for achieving breakthroughs in clinically viable candidates (Shareef, Khan, Babu, & Kamal, 2019).

p38α MAP Kinase Inhibition

Compounds with imidazole scaffolds, including derivatives of imidazo[2,1-b]thiazoles, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. This area of research encompasses the design, synthesis, and activity studies of these inhibitors, providing a significant foundation for the development of anti-inflammatory drugs. The selective binding to the adenosine 5'-triphosphate (ATP) pocket, achieved by these compounds, underscores their potential in achieving higher binding selectivity and potency, marking an important contribution to kinase inhibitor pharmacology (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Synthesis and Biological Properties

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles and thiazoles, have been systematically reviewed. These compounds are synthesized through various methods involving metallic derivatives of imidazole and phosphorus halides. The chemical and biological properties of these compounds are characterized by a range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity. This area of research highlights the significant potential of 4-phosphorylated derivatives of imidazo[2,1-b]thiazoles in the development of new therapeutic agents with diverse biological activities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-13-2-4-14(5-3-13)18-11-24-17(12-26-20(24)23-18)10-19(25)22-16-8-6-15(21)7-9-16/h2-9,11-12H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWFNDZHIAYQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

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